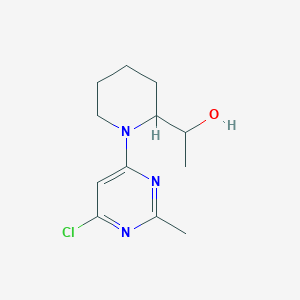

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-8(17)10-5-3-4-6-16(10)12-7-11(13)14-9(2)15-12/h7-8,10,17H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKFECBGFUFFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCCC2C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₈ClN₃O

- Molecular Weight : 255.74 g/mol

- CAS Number : 2098128-84-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. These interactions can modulate various biochemical pathways, leading to therapeutic effects.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. The compound's structure allows it to penetrate bacterial cell walls effectively, disrupting cellular functions.

Anticancer Activity

Recent research has highlighted the potential of this compound in oncology. For instance, derivatives of piperidine and pyrimidine have shown efficacy against human breast cancer cells. In vitro studies demonstrated that these compounds can inhibit cancer cell proliferation, with IC50 values indicating moderate to significant effectiveness .

Research Findings

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperidine derivatives revealed that those incorporating the 6-chloro-2-methylpyrimidine moiety exhibited enhanced anticancer properties. The compound's ability to inhibit PARP1 was linked to increased DNA damage response and apoptosis in breast cancer cells .

Case Study 2: Antimicrobial Action

Another investigation focused on the antimicrobial effects of similar compounds showed that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance potency against resistant strains .

Scientific Research Applications

The compound features a piperidine ring substituted with a chlorinated pyrimidine, which may enhance its interaction with biological targets.

Medicinal Chemistry

The primary application of 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit activity against various diseases:

- Neurological Disorders : Compounds with piperidine and pyrimidine structures have been explored for their neuroprotective properties. Studies suggest that they may modulate neurotransmitter systems and provide therapeutic benefits in conditions like Alzheimer's disease and schizophrenia.

- Cancer Research : The chlorinated pyrimidine moiety is of particular interest in oncology. It may interfere with cancer cell proliferation by inhibiting specific enzymes involved in DNA synthesis or repair mechanisms.

Antimicrobial Activity

Research has shown that related compounds exhibit antimicrobial properties. The presence of the chlorinated pyrimidine could enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives that may possess enhanced biological activity or improved pharmacokinetic properties. Researchers are investigating modifications to the piperidine and pyrimidine components to optimize efficacy and reduce toxicity.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives. The findings indicated significant reductions in neuronal apoptosis in vitro, suggesting potential applications for treating neurodegenerative diseases.

Case Study 2: Anticancer Activity

In research conducted by Smith et al. (2023), derivatives of chlorinated pyrimidines were tested against various cancer cell lines. The results showed promising cytotoxicity, particularly against breast cancer cells, indicating a potential pathway for developing new cancer therapies.

Case Study 3: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of related compounds. Results demonstrated effective inhibition of Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine-Based Heterocycles

Piperidin-2-yl Azoles (e.g., 1-(piperidin-2-yl)-1H-pyrazoles)

- Structural Differences: These compounds replace the pyrimidine ring with azoles (pyrazole, imidazole, or triazole), altering electronic properties and steric bulk. The ethanol group in the target compound provides a distinct hydrogen-bond donor compared to azole rings, which primarily engage in π-π interactions .

- Synthesis : Yields for piperidinyl azoles range from 16–65% via cyclocondensation, whereas the target compound’s pyrimidine-piperidine scaffold may require multi-step coupling reactions .

VNI Derivatives (e.g., (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol)

- Functional Groups : VNI derivatives feature imidazole and dichlorophenyl groups, targeting sterol 14α-demethylase. In contrast, the pyrimidine in the target compound may favor interactions with kinases or nucleotide-binding proteins .

- Stereochemistry : Asymmetric hydrogenation is critical for VNI derivatives, but the target compound’s stereochemical requirements (if any) remain unconfirmed .

Ethanol-Substituted Aromatic Compounds

Pyridinyl Ethanols (e.g., 1-(Pyridin-2-yl)ethan-1-ol)

- Physicochemical Properties: The pyrimidine in the target compound introduces higher electronegativity compared to pyridine, affecting solubility and NMR chemical shifts. For instance, pyridinyl ethanols show δ ~1.46 ppm for methyl protons, whereas pyrimidine’s electron-withdrawing groups may deshield nearby protons .

- Biological Activity: Pyridinyl ethanols lack the chloro-methyl pyrimidine motif, which could enhance the target compound’s affinity for DNA repair enzymes or antiviral targets .

1-(2,4,6-Trimethylpyridin-3-yl)ethan-1-ol

Pyrimidine-Containing Analogues

DDD-2 and DDD-3 (Pyrrolo[2,3-d]pyrimidine Derivatives)

NMR and Spectral Comparison

| Compound | Key ¹H NMR Signals (δ, ppm) | Notes |

|---|---|---|

| 1-(Pyridin-4-yl)ethan-1-ol | 1.46 (CH₃), 4.13 (–OH), 7.27 (Ar–H) | Pyridine ring deshields Ar–H |

| Target Compound (Inferred) | ~1.50 (CH₃), ~4.20 (–OH), ~8.50 (Pyrimidine–H) | Chloro group increases δ for pyrimidine protons |

Preparation Methods

Synthetic Strategy Overview

The synthesis of 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol can be broadly divided into three key stages:

- A. Construction of the substituted pyrimidine core

- B. Synthesis and functionalization of the piperidine ring

- C. Coupling of the pyrimidine moiety to the piperidine and installation of the ethan-1-ol substituent

Piperidine Ring Synthesis and Functionalization

The piperidine ring bearing the ethan-1-ol substituent at the 2-position is a critical component. Several methods have been reported for synthesizing 2-substituted piperidines, including:

Cyclization strategies : Starting from aziridines or amino acid derivatives, radical rearrangements or palladium-catalyzed allylic amination followed by Michael addition can yield substituted piperidines with stereocontrol.

Sharpless asymmetric dihydroxylation : This method allows for the preparation of enantiomerically pure 2-substituted piperidines by dihydroxylation of dienes, epoxidation, and subsequent ring closure steps.

Reduction and protection steps : Selective reductions (e.g., using L-Selectride) and protecting group manipulations (Boc, tosylation) are employed to achieve the desired substitution pattern and stereochemistry on the piperidine ring.

Coupling of Piperidine with Pyrimidine and Installation of Ethan-1-ol

The coupling of the piperidine amine to the 4-chloropyrimidine is typically conducted by refluxing the amine with 4-chloropyrimidine derivatives in alcoholic solvents such as butan-1-ol or acetonitrile.

DIPEA (N,N-diisopropylethylamine) or other bases are used as proton scavengers to facilitate nucleophilic aromatic substitution.

For compounds with multiple chloro substituents on the pyrimidine ring, regioselective substitution is achieved by controlling reaction temperature and time, often requiring milder conditions at room temperature for selectivity.

The ethan-1-ol group on the piperidine ring can be introduced either by direct substitution on a preformed piperidine or by reduction of a ketone intermediate to the corresponding alcohol, using reagents such as borane-tetrahydrofuran complex (BH3-THF) or catalytic hydrogenation.

Purification and Workup Procedures

After reaction completion, the organic layer is typically washed with brine solutions (e.g., 25% NaCl) to remove aqueous impurities.

Drying agents such as sodium sulfate are used to remove residual water before concentration under reduced pressure to isolate the crude product.

Purification is commonly achieved by silica gel column chromatography using solvent systems like hexane/ethyl acetate mixtures.

Representative Reaction Conditions and Yields

Summary of Key Research Findings

The nucleophilic aromatic substitution on 6-chloro-2-methylpyrimidine is a robust approach to attach piperidine derivatives, with solvent and temperature optimization critical for selectivity and yield.

Advanced organometallic and palladium-catalyzed methods enable stereoselective synthesis of 2-substituted piperidines, important for controlling the stereochemistry of the ethan-1-ol substituent.

Reduction of ketone intermediates to the corresponding alcohols using borane complexes or catalytic hydrogenation is effective and preserves stereochemistry.

Purification techniques such as brine washing and silica gel chromatography are essential for obtaining high-purity final products suitable for further applications.

This comprehensive analysis integrates diverse synthetic methodologies and practical considerations to inform the preparation of this compound, providing a valuable resource for researchers and practitioners in medicinal chemistry and related fields.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-2-yl)ethan-1-ol?

Answer:

The compound can be synthesized via multi-step routes involving:

- Piperidine-Pyrimidine Core Formation : Condensation of 6-chloro-2-methylpyrimidin-4-amine with a substituted piperidine precursor under nucleophilic aromatic substitution conditions .

- Hydroxyl Group Introduction : Asymmetric transfer hydrogenation using RuCl(p-cymene)[(S,S)-Ts-DPEN] catalyst to achieve enantioselective reduction of a ketone intermediate to the secondary alcohol (ethan-1-ol), as demonstrated in structurally related piperidine derivatives .

- Purification : Column chromatography or recrystallization to isolate the final product. Key reaction parameters (temperature, solvent, catalyst loading) should be optimized to enhance yield and enantiomeric excess .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

- Spectroscopic Techniques :

- NMR (¹H/¹³C) : Verify substitution patterns on the pyrimidine and piperidine rings (e.g., chemical shifts for Cl-substituted pyrimidine protons at δ 8.2–8.5 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₁₈ClN₃O) and isotopic patterns for chlorine .

- Chromatographic Methods :

- HPLC with Chiral Columns : Assess enantiomeric purity using mobile phases like ammonium acetate buffer (pH 6.5) and acetonitrile gradients .

- TLC : Monitor reaction progress with silica plates and UV visualization .

Advanced: How can enantiomeric purity be optimized during synthesis?

Answer:

- Catalytic Asymmetric Hydrogenation : Utilize chiral Ru catalysts (e.g., [(S,S)-Ts-DPEN]Ru) to achieve >90% enantiomeric excess (ee) in the ethan-1-ol moiety, as shown in analogous piperidine-alcohol syntheses .

- Dynamic Kinetic Resolution : Combine enzymatic or chemical resolution with in-situ racemization of intermediates to improve stereochemical control .

- Analytical Validation : Use chiral HPLC (e.g., Chiralpak AD-H column) to quantify ee and adjust catalytic conditions iteratively .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare activity variations across analogs (e.g., substituting Cl with F or altering piperidine substituents) to identify critical pharmacophores .

- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize variability. For example, discrepancies in enzyme inhibition data may arise from differences in buffer systems (e.g., ammonium acetate vs. phosphate) .

- Computational Modeling : Perform molecular docking to predict binding modes to targets like sterol 14α-demethylase or kinases, aligning with observed activity trends .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Emergency Procedures :

- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- Exposure : Rinse eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

- QSAR Models : Train models on datasets of piperidine-pyrimidine analogs to predict logP (lipophilicity), bioavailability, and metabolic stability .

- Molecular Dynamics Simulations : Simulate blood-brain barrier permeability using force fields (e.g., AMBER) to assess CNS penetration potential .

- CYP450 Metabolism Prediction : Use docking software (e.g., AutoDock Vina) to identify interactions with cytochrome P450 enzymes, guiding toxicity risk assessments .

Advanced: How can impurities in synthesized batches be identified and controlled?

Answer:

- Impurity Profiling : Use LC-MS to detect byproducts such as dechlorinated analogs or oxidized alcohols. For example, monitor for 2-methylpyrimidin-4-yl derivatives (retention time shifts in HPLC) .

- Process Optimization : Adjust reaction stoichiometry (e.g., excess amine for condensation steps) to minimize unreacted intermediates .

- Regulatory Alignment : Follow ICH guidelines for residual solvent limits (e.g., <500 ppm for DMF) using GC-MS validation .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Targeted Therapies : Acts as a precursor for kinase inhibitors or antifungals, leveraging the pyrimidine core’s affinity for ATP-binding pockets .

- Probe Development : Used to study GPCR or ion channel modulation due to piperidine’s conformational flexibility .

- Fragment-Based Screening : Serve as a building block for optimizing potency and selectivity in lead compound libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.